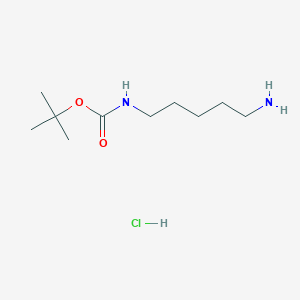

tert-Butyl (5-aminopentyl)carbamate hydrochloride

Description

tert-Butyl (5-aminopentyl)carbamate hydrochloride is a carbamate-protected amine compound featuring a linear pentyl chain terminated by a primary amine group, with a tert-butyloxycarbonyl (Boc) protecting group and a hydrochloride salt. The Boc group offers stability under basic conditions and can be cleaved under acidic conditions, making it ideal for sequential reactions .

Key properties inferred from analogous compounds:

Properties

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,5-diaminopentane (73.31 mmol) is dissolved in 1,4-dioxane, and a solution of Boc₂O (9.16 mmol) in dioxane is added dropwise at 0°C. The mixture is stirred at room temperature for 22 hours, after which the solvent is removed under reduced pressure. The residue is dissolved in water, extracted with dichloromethane, and purified to yield N-Boc-cadaverine with a reported yield of 96.76%. Key advantages include:

-

Selectivity : The Boc group selectively protects the primary amine without side reactions at the secondary amine.

-

Scalability : The use of inexpensive solvents (dioxane) and mild conditions facilitates large-scale production.

Hydrochloride Salt Formation

The free base, N-Boc-cadaverine, is treated with hydrochloric acid in a polar solvent such as ethanol or diethyl ether. Crystallization yields the hydrochloride salt. For example, dissolving N-Boc-cadaverine in anhydrous ether and bubbling HCl gas through the solution produces the hydrochloride form with >95% purity.

Alternative Route: Stepwise Alkylation and Protection

A less common but structurally analogous method, adapted from tert-butyl carbamate derivatives in lacosamide synthesis, involves sequential alkylation and protection.

Alkylation of Protected Serine Derivatives

Starting with N-Boc-D-serine, mixed anhydride formation using isobutyl chlorocarbonate and N-methylmorpholine enables coupling with benzylamine. While this route is tailored for lacosamide intermediates, the principles apply to 5-aminopentyl derivatives:

Challenges and Modifications

This method requires stringent anhydrous conditions and low temperatures, increasing operational complexity. Furthermore, the need for chromatographic purification (absent in the mono-protection route) limits its industrial applicability.

Comparative Analysis of Synthetic Methods

Economic and Practical Considerations

The mono-protection route is economically superior due to lower reagent costs and higher yields. In contrast, the alkylation-protection method is reserved for specialized applications where structural complexity demands stepwise synthesis.

While specific spectral data for tert-butyl (5-aminopentyl)carbamate hydrochloride are sparse in the cited sources, analogous compounds provide validation benchmarks:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.

Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

- PROTAC Development :

- Medicinal Chemistry :

- Biological Applications :

- Materials Science :

- Synthetic Intermediates :

Case Studies

- Development of PROTACs : Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading specific proteins associated with cancer progression. These studies highlight the compound's role in advancing targeted therapies that could minimize side effects compared to conventional treatments .

- Photodynamic Therapy : Research involving functionalized porphyrins synthesized using this compound has shown promising results in preclinical models for cancer treatment, indicating its potential to enhance therapeutic outcomes through targeted delivery mechanisms .

- Fluorophore Synthesis : The successful application of this compound in synthesizing novel fluorophores illustrates its versatility beyond medicinal chemistry into materials science, paving the way for advancements in imaging technologies .

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopentyl)carbamate hydrochloride involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The amine group of this compound reacts with carboxylic acids or activated esters to form amide bonds, facilitating the attachment of the target protein to the PROTAC molecule .

Comparison with Similar Compounds

tert-Butyl (azetidin-3-yl)carbamate Hydrochloride (CAS 217806-26-3)

- Molecular formula : $ \text{C}8\text{H}{16}\text{N}2\text{O}2 \cdot \text{HCl} $, MW 208.69 g/mol .

- Key differences: Contains a 3-membered azetidine ring instead of a linear pentyl chain.

- Physical properties : Boiling point 303°C, stored at room temperature in dry conditions. Higher thermal stability compared to linear amines .

- Applications : Used in constrained peptide analogs or as a bicyclic intermediate in kinase inhibitors .

tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)

- Molecular formula: $ \text{C}{10}\text{H}{20}\text{BrNO}_2 $, MW 266.18 g/mol .

- Key differences : Bromine substituent instead of an amine. Serves as a precursor for nucleophilic substitution (e.g., Suzuki coupling or amine introduction).

- Physicochemical properties : Higher hydrophobicity (log P ~2.5 inferred from bromine’s contribution) compared to the hydrophilic amine hydrochloride salt.

- Applications : Intermediate in alkylation reactions or cross-coupling chemistry .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4)

- Structure : Bicyclic system (3-azabicyclo[4.1.0]heptane) with a Boc group.

- Key differences : Bicyclic framework imposes steric constraints, altering solubility and metabolic stability.

- Applications : Used in rigid scaffold designs for CNS-targeting drugs due to enhanced blood-brain barrier (BBB) penetration .

Comparative Data Table

Biological Activity

Tert-Butyl (5-aminopentyl)carbamate hydrochloride, with the chemical formula and CAS number 51644-96-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 202.29 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier (BBB) .

Tert-butyl carbamates generally function as prodrugs or intermediates in the synthesis of bioactive compounds. The presence of the amino group in tert-butyl (5-aminopentyl)carbamate suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the 3-aminopropyl group is known for its activity against certain cancer types, suggesting that tert-butyl (5-aminopentyl)carbamate may also possess similar properties .

Antimicrobial Effects

The compound has shown promise in preliminary studies for antimicrobial activity. In particular, carbamate derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) that suggest potential as antitubercular agents .

Study on Cytotoxicity

A study published in Molecules highlighted the cytotoxicity of carbamate derivatives against A549 lung cancer cells. While specific data on tert-butyl (5-aminopentyl)carbamate was not available, similar compounds demonstrated moderate to high cytotoxicity, indicating a potential avenue for further research on this compound's effects .

In Vivo Studies

In vivo studies on related carbamate compounds have demonstrated efficacy in animal models. For example, a study involving oral administration of a similar compound showed significant reductions in bacterial burdens in infected mice . This suggests that tert-butyl (5-aminopentyl)carbamate could also exhibit effective therapeutic action in vivo.

Data Table: Summary of Biological Activities

Pharmacological Profile

The pharmacological profile indicates that this compound has a high likelihood of being absorbed effectively when administered orally. Its ability to cross the BBB suggests potential applications in treating central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl (5-aminopentyl)carbamate hydrochloride, and how can researchers ensure high yield and purity?

- Methodological Answer : A two-step synthesis is commonly employed:

Tosylation : React 5-aminopentanol with tosyl chloride (TsCl) in the presence of triethylamine (TEA) and catalytic DMAP at 0°C, followed by room temperature stirring (80% yield) .

Boc Protection and Hydrochloride Formation : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/H₂O). The final hydrochloride salt is obtained via HCl gas or aqueous HCl treatment .

- Critical Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product from ethanol/ether mixtures for high purity (>98%) .

Q. How should researchers handle and store tert-Butyl (5-aminopentyl)carbamate hydrochloride to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture and strong acids/bases to prevent Boc deprotection .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–12), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via LC-MS .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and primary amine hydrochloride (δ ~8.2 ppm). Confirm molecular weight via ESI-MS .

- Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can mechanistic insights into the Boc deprotection of this compound improve synthetic workflows?

- Methodological Answer :

- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., 4M HCl in dioxane or TFA). Kinetic studies using variable-temperature NMR can map protonation pathways and optimize reaction times .

- Side Reactions : Mitigate carbamate scrambling by avoiding prolonged exposure to strong acids. Use scavengers (e.g., triisopropylsilane) during deprotection to minimize byproducts .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Analysis : Replicate literature protocols (e.g., tosylation in evidence ) while controlling variables (solvent purity, inert atmosphere, stoichiometry). Compare yields using ANOVA to identify statistically significant deviations.

- Scale-Up Challenges : Pilot plant studies reveal that exothermic reactions (e.g., Boc protection) require precise temperature control. Use microreactors for high-throughput optimization .

Q. What advanced techniques validate the compound’s role in synthesizing spirocyclic drug candidates?

- Methodological Answer :

- Application Example : Use tert-Butyl (5-aminopentyl)carbamate hydrochloride as a precursor for spirocyclic amines (e.g., 2,7-diazaspiro[3.5]nonane derivatives). Perform ring-closing metathesis (Grubbs catalyst) or photochemical cyclization, followed by Boc deprotection .

- Biological Relevance : Screen spirocyclic analogs for CNS activity via in vitro blood-brain barrier (BBB) permeability assays and dopamine receptor binding studies .

Q. How can researchers analyze degradation pathways under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) stress. Identify degradation products using HR-MS/MS and quantify via stability-indicating HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

Q. What strategies optimize salt formation (e.g., hydrochloride) during synthesis?

- Methodological Answer :

- Counterion Selection : Compare hydrochloride, trifluoroacetate, and tosylate salts via solubility (shake-flask method) and crystallinity (PXRD) studies. Hydrochloride salts typically exhibit superior stability .

- Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) addition under controlled pH (3–4) to enhance crystal uniformity. Characterize salt forms via DSC/TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.